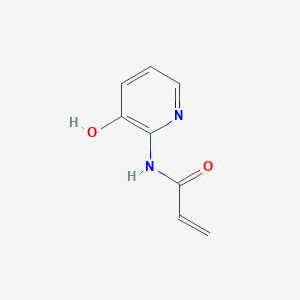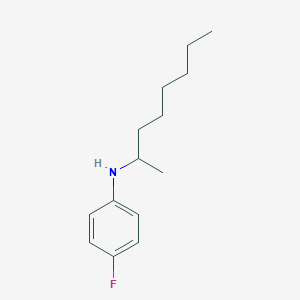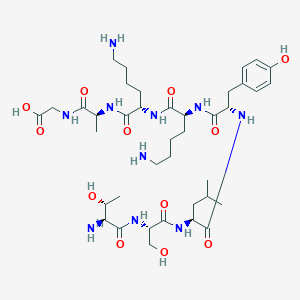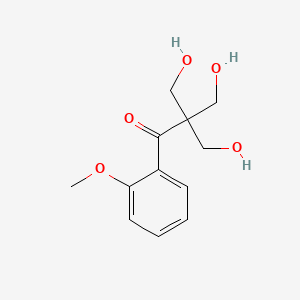
N-(3-Hydroxypyridin-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxypyridin-2-yl)prop-2-enamide is a chemical compound with the molecular formula C8H8N2O2 It is characterized by the presence of a hydroxypyridine ring attached to a prop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-Hydroxypyridin-2-yl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyridine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxypyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enamide group can be reduced to form a saturated amide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-pyridylacrylamide.
Reduction: Formation of N-(3-hydroxypyridin-2-yl)propionamide.
Substitution: Formation of various substituted pyridines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(3-Hydroxypyridin-2-yl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxypyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(pyridin-2-yl)prop-2-enamide
- N-(3-pyridinyl)acrylamide
- N-(2-hydroxypyridin-3-yl)prop-2-enamide
Uniqueness
N-(3-Hydroxypyridin-2-yl)prop-2-enamide is unique due to the presence of the hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the hydroxyl group or have it positioned differently on the pyridine ring .
Propiedades
Número CAS |
288859-93-8 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
N-(3-hydroxypyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H8N2O2/c1-2-7(12)10-8-6(11)4-3-5-9-8/h2-5,11H,1H2,(H,9,10,12) |
Clave InChI |
XGWHYJDEWMZTAZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=C(C=CC=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)


![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane](/img/structure/B12584560.png)
![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)
![1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene](/img/structure/B12584575.png)



![3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid](/img/structure/B12584596.png)
![1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B12584602.png)
![2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)-](/img/structure/B12584613.png)

